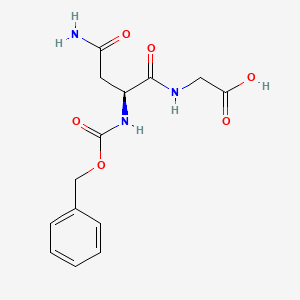

Z-Asn-Gly-OH

描述

Synthesis Analysis

The synthesis of Z-Asn-Gly-OH involves functionalizing Single-Walled Carbon Nanotubes (SWNTs) with this compound. The process includes optimizing parameters such as time and temperature during functionalization . The functionalization occurs via a 1,3-dipolar cycloaddition reaction, leading to modification of the SWNT properties while preserving their electronic characteristics.

Chemical Reactions Analysis

The functionalization of SWNTs with This compound enhances their sensing properties. The amino groups introduced by this compound play a crucial role in the gas-sensing mechanism. The resulting solid-state device, with interdigitated electrodes, exhibits rapid response and high sensitivity to NO2 gas .

科学研究应用

酰胺保护基在肽合成中的应用

Z-Asn-OH 等酰胺在酸性条件下与 4,4'-二甲氧基二苯甲醇反应时,形成 4,4'-二甲氧基二苯甲酰胺。此过程在肽合成中至关重要,可以通过已知方法形成肽。此过程中引入的 4,4'-二甲氧基二苯甲基可以快速去除,从而在肽合成中进行进一步步骤,同时保持对催化氢化的稳定性 (König & Geiger, 1970).

含天冬酰胺肽的酶促合成

热溶菌素酶是一种酶,已被用于催化各种受保护的二肽和三肽酯的合成,包括 Z-Asn-Leu-OEt 和 Z-Asn-Phe-OEt。这种酶促方法对于以高产率获得纯净形式的肽至关重要。它突出了 Z-Asn-OH 在肽键形成中的作用,提供了一种合成特定肽结构的方法 (Miranda & Tominaga, 1986).

异戊二烯生物合成酶中的催化作用

在一项探索某些氨基酸在异戊二烯基转移酶中催化作用的研究中,Z-Asn-OH 被认为是天冬酰胺、谷氨酰胺、丝氨酸和酪氨酸残基更广泛研究的一部分。这些残基,包括 Z-Asn-OH,在各种异戊二烯基转移酶中碳正离子质子消除的催化中发挥着关键作用,而异戊二烯基转移酶对于异戊二烯的生物合成至关重要 (Malwal et al., 2018).

肽偶联中对消旋化的敏感性

Z-Asn-OH 已被研究其在 N-苄loxycarbonyl 二肽偶联中对消旋化的敏感性。这项研究对于了解合成过程中肽的立体化学稳定性至关重要,这对于它们的生物活性和稳定性至关重要 (Benoiton et al., 2009).

作用机制

Target of Action

Z-Asn-Gly-OH, also known as N-benzyloxycarbonyl-L-asparagine-glycine, is a synthetic peptide derivativeIt’s known that peptides can interact with a wide range of targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Mode of Action

This compound is involved in the chemical cleavage of polypeptides. Specifically, it’s used for the cleavage of asparaginyl-glycyl bonds . This cleavage can provide large peptides, which can be useful in various biochemical and structural studies .

Biochemical Pathways

The cleavage of asparaginyl-glycyl bonds can potentially affect protein structure and function, thereby influencing various biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetics of peptides can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters .

Result of Action

The cleavage of asparaginyl-glycyl bonds by this compound can result in the generation of large peptides. These peptides can be useful for various purposes, such as structural studies and the development of probes or primers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate and efficiency of peptide bond cleavage . Additionally, the presence of other molecules can also influence the action of this compound.

属性

IUPAC Name |

2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHZBIRKPAQGR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

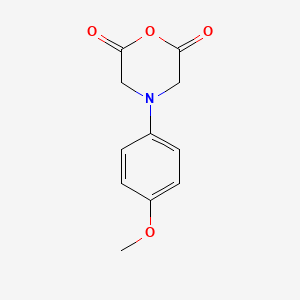

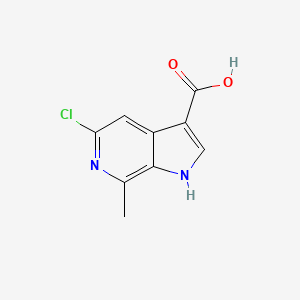

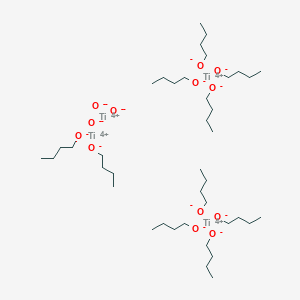

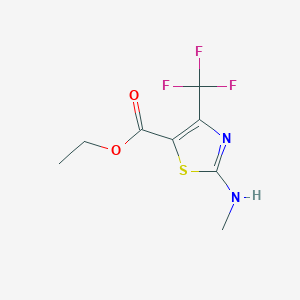

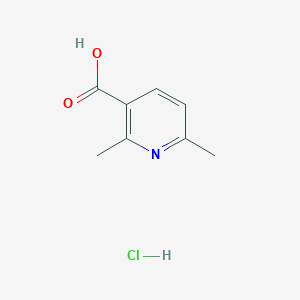

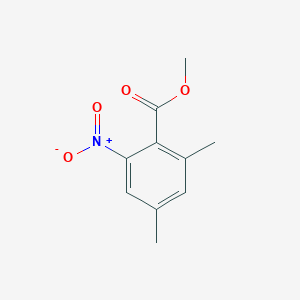

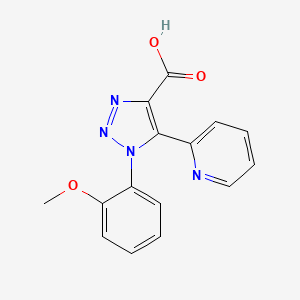

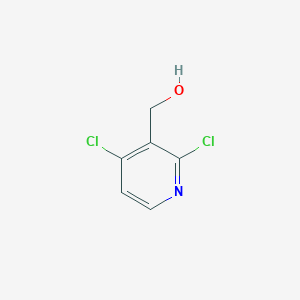

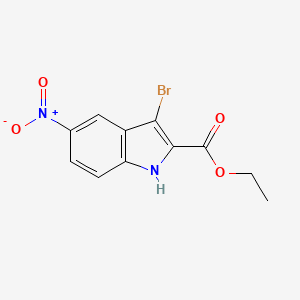

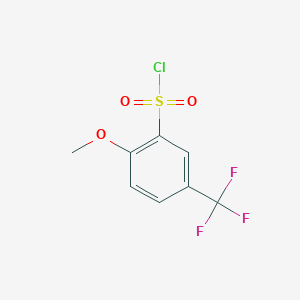

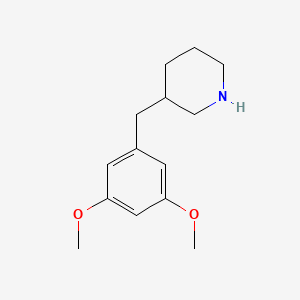

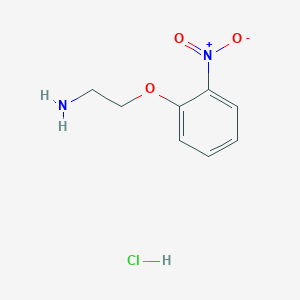

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。